(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine
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Overview
Description
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a methyl group and a methylideneamino group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the benzothiazole ring. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives.
Scientific Research Applications
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other biological effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can facilitate binding to specific sites, while the imine group may participate in chemical reactions with biological molecules. The exact pathways and targets involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-methyl-N-(methylideneamino)-1,3-benzoxazol-2-imine
- (E)-3-methyl-N-(methylideneamino)-1,3-benzimidazol-2-imine
- (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-amine
Uniqueness
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine is unique due to its specific substitution pattern and the presence of both a methyl group and a methylideneamino group This combination of functional groups can impart distinct chemical and biological properties compared to other benzothiazole derivatives
Properties
CAS No. |
63149-32-6 |
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Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C9H9N3S/c1-10-11-9-12(2)7-5-3-4-6-8(7)13-9/h3-6H,1H2,2H3/b11-9+ |
InChI Key |
MZWNQHHNKIXXDJ-PKNBQFBNSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/N=C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=C |
Origin of Product |
United States |
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